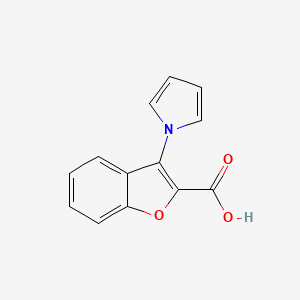

3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .

Synthesis Analysis

Pyrroles can be synthesized using the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in the presence of an acid .Chemical Reactions Analysis

Pyrrole is particularly reactive towards electrophilic aromatic substitution, due to the electron-rich nature of the pyrrole ring .Physical And Chemical Properties Analysis

Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air. It is slightly soluble in water but dissolves readily in most organic solvents .Applications De Recherche Scientifique

Synthesis and Coordination Reactions

- Synthesis Pathways : 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid derivatives have been utilized in the synthesis of various complex molecules. For instance, benzofuro[3,2-c]pyridine synthesis involves multiple steps including the use of benzofuran derivatives. These compounds are significant for their roles in forming complex structures like [1]benzofuro[3,2-c]pyridine-1(2H)-one and its further derivatives used in complexation reactions with metals like copper and cobalt (Mojumdar, Šimon, & Krutošíková, 2009).

Heterocyclic Compound Synthesis

- Formation of Heterocyclic Systems : Heterocyclic compounds like pyrrolo[3,2-b]carbazoles and 1H-benzofuro[3,2-f]indoles are synthesized using various benzofuran derivatives. These processes often involve clay-catalyzed condensation and ring closure of intermediate compounds, demonstrating the versatility of benzofuran derivatives in organic synthesis (Chunchatprasert, Rao, & Shannon, 1992).

Molecular Interaction Studies

- Supramolecular Interactions : Studies on 1-benzofuran-2,3-dicarboxylic acid, a close relative of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid, have explored its potential in forming supramolecular adducts. This research is crucial for understanding the hydrogen bonding and pi-pi interactions in such molecules, which can have implications in designing new materials and pharmaceuticals (Titi & Goldberg, 2009).

Antibacterial and Antitumor Studies

- Biological Activities : Benzofuran derivatives have been explored for their antibacterial and antitumor properties. For example, novel benzofuran-2-yl pyrazole pyrimidine derivatives exhibit notable antitumor activity and have been subject to molecular docking studies to understand their potential as thymidylate synthase inhibitors (El-Zahar, Adb El-Karim, Haiba, & Khedr, 2011).

Molecular Docking and Spectroscopic Studies

- Structural and Spectroscopic Analysis : Research involving benzofuran-carboxylic acids derivatives, closely related to 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid, has focused on their structural optimization, molecular docking, electronic, and vibrational properties. These studies are essential for understanding the reactivity of these molecules and their potential biological activities (Sagaama et al., 2020).

Mécanisme D'action

Pyrroles

are a class of organic compounds that are widely distributed in nature and are found in many important molecules, including heme, a component of hemoglobin . They are known to interact with various biological targets, such as enzymes and receptors, and can exhibit a wide range of biological activities .

Benzofurans

are a class of organic compounds that consist of a fused benzene and furan ring. They are found in many natural products and pharmaceuticals. Benzofurans have diverse biological activities and are known to interact with various enzymes and receptors .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-pyrrol-1-yl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-13(16)12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)17-12/h1-8H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTXQBNFNACZHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)N3C=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346771 |

Source

|

| Record name | 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80066-99-5 |

Source

|

| Record name | 3-(1H-Pyrrol-1-yl)-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80066-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.